![molecular formula C15H22ClNO3 B2894617 2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide CAS No. 2411307-07-6](/img/structure/B2894617.png)
2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide, also known as Tramadol, is a synthetic opioid analgesic that is used to treat moderate to severe pain. It is a centrally acting analgesic that works by binding to the mu-opioid receptor and inhibiting the reuptake of serotonin and norepinephrine.
Mechanism of Action
2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide works by binding to the mu-opioid receptor and inhibiting the reuptake of serotonin and norepinephrine. By binding to the mu-opioid receptor, 2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide reduces the perception of pain. By inhibiting the reuptake of serotonin and norepinephrine, 2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood.
Biochemical and Physiological Effects:
2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of endorphins in the brain, which can reduce the perception of pain. 2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide has also been shown to increase the levels of serotonin and norepinephrine in the brain, which can have a positive effect on mood. 2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide can also cause side effects such as nausea, vomiting, constipation, and dizziness.
Advantages and Limitations for Lab Experiments
2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide has several advantages for lab experiments. It has a lower potential for abuse and dependence than other opioid analgesics, which makes it a safer choice for animal studies. 2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide is also effective in treating moderate to severe pain, which makes it a useful tool for studying pain pathways. However, 2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide can cause side effects such as nausea, vomiting, constipation, and dizziness, which can affect the behavior of animals in lab experiments.
Future Directions
There are several areas of future research for 2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide. One area of research is the development of new formulations of 2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide that can be administered in different ways, such as transdermal patches or intranasal sprays. Another area of research is the development of new drugs that target the mu-opioid receptor and the serotonin and norepinephrine reuptake transporter, which could provide more effective pain relief with fewer side effects. Finally, there is a need for more research on the long-term effects of 2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide use, particularly on the risk of abuse and dependence.
Synthesis Methods
2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide is synthesized from the precursor compound, 2-methoxyphenylacetic acid, through a series of chemical reactions. The first step involves the conversion of 2-methoxyphenylacetic acid to 2-methoxyphenylacetyl chloride using thionyl chloride. The resulting compound is then reacted with N,N-dimethyl-2-aminoethanol to form the intermediate, 2-methoxyphenyl-N,N-dimethylglycolammonium chloride. This intermediate is then reacted with 2-methylpropylamine and sodium cyanoborohydride to form 2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide.
Scientific Research Applications
2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide has been extensively studied for its analgesic properties and has been found to be effective in treating moderate to severe pain. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. 2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide has been shown to have fewer side effects than other opioid analgesics and has a lower potential for abuse and dependence.
properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3/c1-11(2)9-17(15(19)8-16)10-13(18)12-6-4-5-7-14(12)20-3/h4-7,11,13,18H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCHBWLFBZKHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C1=CC=CC=C1OC)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)methyl]-1H-indole-3-sulfonamide](/img/structure/B2894539.png)
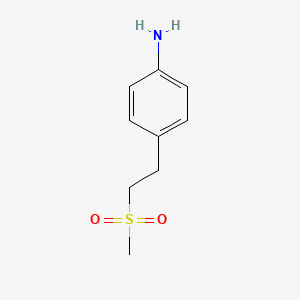
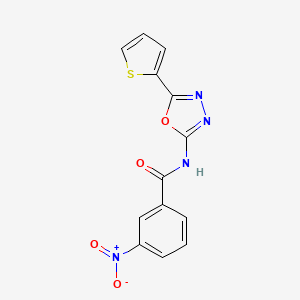

![Tert-butyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2894543.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide](/img/structure/B2894547.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2894550.png)
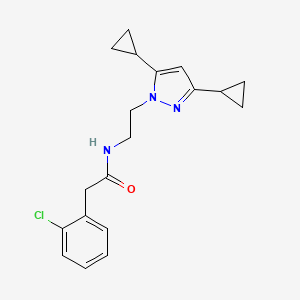
![3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2894552.png)
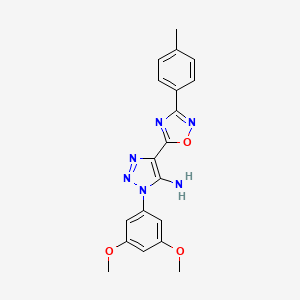
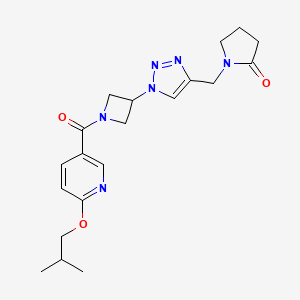
![N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2894555.png)